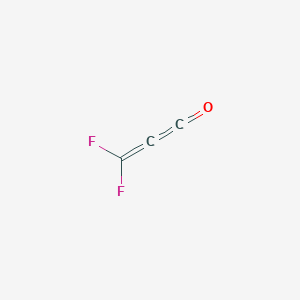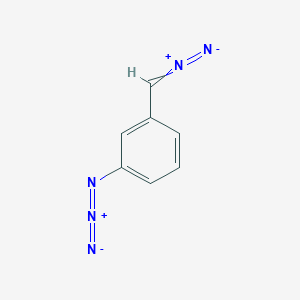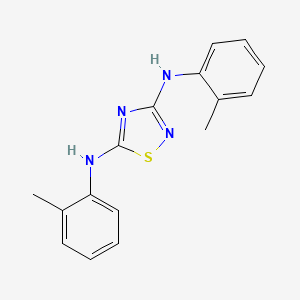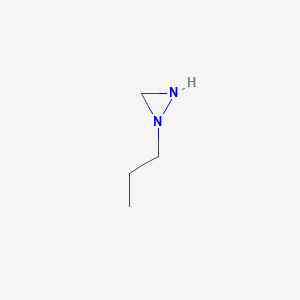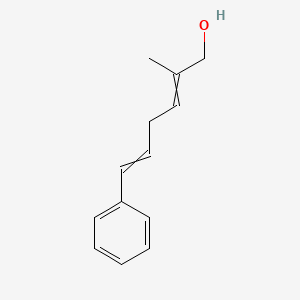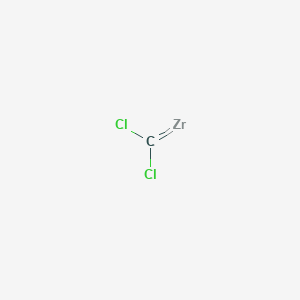
(Dichloromethylidene)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethylidene)zirconium is a chemical compound that features a zirconium atom bonded to a dichloromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)zirconium typically involves the reaction of zirconium tetrachloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
ZrCl4+CH2Cl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: (Dichloromethylidene)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various substituted zirconium compounds
Scientific Research Applications
(Dichloromethylidene)zirconium has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
Mechanism of Action
The mechanism of action of (Dichloromethylidene)zirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial for its catalytic activity and other applications.
Comparison with Similar Compounds
Zirconium Tetrachloride (ZrCl₄): A common precursor in the synthesis of zirconium compounds.
Zirconium Dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium Halides: Including zirconium dichloride and zirconium tetrafluoride, which have distinct chemical properties and applications.
Uniqueness: (Dichloromethylidene)zirconium is unique due to its specific bonding arrangement and reactivity
Properties
CAS No. |
137744-15-1 |
|---|---|
Molecular Formula |
CCl2Zr |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
dichloromethylidenezirconium |
InChI |
InChI=1S/CCl2.Zr/c2-1-3; |
InChI Key |
SFCAOIWKNMZXRX-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Zr])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
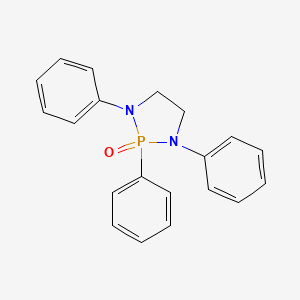
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
